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Thieno[2,3-b]thiophene-2-carboxylic acid

Cat. No.: B085327
CAS No.: 14756-75-3
M. Wt: 184.2 g/mol
InChI Key: JXHSGSLIUHNKRC-UHFFFAOYSA-N
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Description

Overview of Fused Thiophene (B33073) Scaffolds in Organic Chemistry

Fused thiophene scaffolds, such as thienothiophenes and dithienothiophenes, are bicyclic, electron-rich heterocyclic compounds formed by the annulation of two thiophene rings. acs.orgwikipedia.orgmdpi.com Thiophene itself is a five-membered heterocyclic compound containing one sulfur atom, and it is a fundamental building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers. longdom.org The fusion of thiophene rings creates more extended π-conjugated systems, which imparts unique electronic and optical properties to the resulting molecules. encyclopedia.pub

These scaffolds are characterized by their planarity, structural rigidity, and the potential for intermolecular S---S interactions, which facilitate charge transport. nih.govmdpi.com Consequently, fused thiophenes are extensively investigated as building blocks for organic semiconductors. acs.orgbohrium.com Their derivatives are utilized in a variety of (opto)electronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. mdpi.combeilstein-journals.orgnih.gov The versatility of fused thiophene chemistry allows for the synthesis of a wide array of derivatives with tailored properties for specific technological applications. bohrium.comrsc.orgrsc.org

Structural Isomerism within Thienothiophenes: Focus on Thieno[2,3-b]thiophene (B1266192) and Thieno[3,2-b]thiophene (B52689)

Thienothiophenes, with the molecular formula C₆H₄S₂, exist as four constitutional isomers, differentiated by the arrangement of the two fused thiophene rings. wikipedia.org Among these, thieno[3,2-b]thiophene and thieno[2,3-b]thiophene are the most stable and extensively studied isomers. mdpi.comencyclopedia.pub The other two isomers are thieno[3,4-b]thiophene (B1596311) and the highly unstable thieno[3,4-c]thiophene. acs.orgwikipedia.org

Thieno[2,3-b]thiophene was the first of the series to be isolated. wikipedia.org The distinct fusion pattern in these isomers leads to differences in their physical and electronic properties. Thieno[3,2-b]thiophene is noted for providing extended conjugation, which is beneficial in materials chemistry for achieving desired properties like lower band gaps. acs.org These stable isomers serve as foundational structures for creating more complex organic materials. mdpi.com

Isomer NameCAS Registry NumberPhysical StateMelting/Boiling Point
Thieno[3,2-b]thiophene251-41-2White solidm.p. 56.0-56.5 °C
Thieno[2,3-b]thiophene250-84-0Colorless oilb.p. 102 °C at 16 mmHg
Thieno[3,4-b]thiophene250-65-7Colorless oilm.p. 7.0-7.5 °C

Academic Relevance of Carboxylic Acid Functionality in Thienothiophene Compounds

The introduction of a carboxylic acid group onto a thienothiophene scaffold, creating compounds like Thieno[2,3-b]thiophene-2-carboxylic acid, is of significant academic interest as it provides a reactive handle for further chemical modifications. Carboxylic acids of thiophenes are precursors in various synthetic routes. wikipedia.org For instance, thieno[3,2-b]thiophene-2-carboxylic acid is a known compound used in the synthesis of more complex thieno[3,2-b]thiophene derivatives. nih.gov

The carboxylic acid functionality allows for a range of chemical transformations, enabling the construction of larger, more complex molecules. Thienothiophene derivatives have been investigated for their potential biological activities, including as antitumor, antiviral, and antibiotic agents. nih.govmdpi.com Specifically, derivatives of thieno[2,3-b]thiophene are explored for their pharmacological potential. nih.govekb.egnih.gov The carboxylic acid group can serve as an anchor in dye-sensitized solar cells or be converted into other functional groups to fine-tune the electronic properties of materials for use in organic electronics. mdpi.com The study of these carboxylic acid derivatives is crucial for developing new functional materials and compounds with potential therapeutic applications. bohrium.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4O2S2 B085327 Thieno[2,3-b]thiophene-2-carboxylic acid CAS No. 14756-75-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[2,3-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4O2S2/c8-6(9)5-3-4-1-2-10-7(4)11-5/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHSGSLIUHNKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372321
Record name thieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14756-75-3
Record name thieno[2,3-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thieno[2,3-b]thiophene-2-carboxylic acid
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Computational and Theoretical Investigations of Thieno 2,3 B Thiophene 2 Carboxylic Acid

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory is fundamental to describing the electronic characteristics of conjugated systems. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial determinants of a molecule's optical and electronic properties. nih.gov

The HOMO and LUMO energy levels are key parameters in quantum chemical computations. nih.gov The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical factor for determining molecular stability and reactivity; a smaller gap often indicates higher reactivity. mdpi.com

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
FUIC-1-5.52-3.512.01
FUIC-2-5.79-3.891.90
FUIC-3-5.48-3.472.01
FUIC-4-5.60-3.641.96
FUIC-5-5.46-3.452.01
FUIC-6-5.81-3.931.88

Data sourced from a computational study on designed molecules containing a thieno[2,3-b]thiophene (B1266192) donor core. nih.gov

These calculations show that modifications to the acceptor units can fine-tune the HOMO-LUMO gap, which is essential for applications like organic solar cells. nih.gov Similarly, theoretical calculations on related benzo[b]thieno[2,3-d]thiophene derivatives estimated HOMO and LUMO levels to be around -5.34 eV and -1.54 eV, respectively. mdpi.com

Thiophene-containing donor-acceptor chromophores are known to exhibit intramolecular charge transfer (ICT), a process where electron density moves from an electron-rich part of the molecule (donor) to an electron-poor part (acceptor) upon photoexcitation. fonlo.org In molecules built around a thieno[2,3-b]thiophene core, this fused ring system typically acts as the electron donor. nih.gov

Computational studies on A−π–D−π–A systems with a central thieno[2,3-b]thiophene donor show a significant charge transfer from the HOMO, which is predominantly localized on the donor core, to the LUMO, which is spread across the acceptor units. nih.gov This efficient charge transfer is a desirable characteristic for materials used in optoelectronic applications. nih.gov The design of such molecules often aims to enhance this ICT process to improve performance. nih.govfonlo.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure and properties of molecules. mdpi.commdpi.com It is widely applied to predict reactivity, analyze conformations, and visualize electronic distributions.

DFT calculations are highly effective in predicting the most likely sites for chemical reactions. For electrophilic aromatic substitution (SEAr) reactions on thieno[2,3-b]thiophene, DFT studies have been conducted to determine the preferred site of attack. researchgate.net These investigations found that the α-carbon atom (position 2 or 5) is favored for electrophilic attack over the β-carbon atom (position 3 or 4). researchgate.net This preference holds true both kinetically and thermodynamically. researchgate.net This heightened reactivity at the α-position is a well-known characteristic of thiophene (B33073) and its fused-ring analogues. researchgate.net

For Thieno[2,3-b]thiophene-2-carboxylic acid, conformational analysis primarily involves the orientation of the carboxylic acid group relative to the fused thiophene ring system. Rotation around the single bond connecting the carboxyl group to the ring can lead to different conformers, or rotamers. DFT studies on similar molecules, such as thiophene-3-carboxylic acid, have explored the energetic differences between various conformations. researchgate.net These studies analyze conformers where the carboxylic hydroxyl group is oriented towards or away from the sulfur atom of the adjacent ring. researchgate.net In some fused thiophene systems, non-covalent intramolecular interactions, such as S···O interactions, can lead to a more rigid and planar conformation. acs.org A thorough computational study would calculate the relative energies of these conformers to identify the most stable, ground-state geometry and the energy barriers for rotation between them.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show a significant negative potential localized on the oxygen atoms of the carboxylic acid group, making them primary sites for interaction with electrophiles. researchgate.net The electron-rich fused thiophene rings would also exhibit negative potential. Conversely, the most positive potential would be concentrated on the acidic hydrogen atom of the carboxyl group, highlighting its susceptibility to deprotonation and interaction with nucleophiles. researchgate.net

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the core scaffold of Thieno[2,3-b]thiophene and its related structures, researchers can identify key pharmacophoric features and guide the rational design of more effective therapeutic agents.

Research into thieno[2,3-b]pyridine (B153569) derivatives, which share a similar fused heterocyclic core, has provided valuable SAR insights. A key finding was that replacing a trifluoromethyl (CF₃) group on the thienopyridine core led to enhanced potency in inhibiting hepatic glucose production. nih.gov This suggests that the electronic and steric properties of substituents on the thiophene ring system are critical for this specific biological activity. The optimization of these derivatives led to the discovery of compounds with low micromolar IC₅₀ values and improved drug-like properties. nih.govresearchgate.net

In another study focusing on thiophene-2-carboxamide derivatives, the nature of the substituent at the 3-position of the thiophene ring was found to be a crucial determinant of antioxidant and antibacterial activity. nih.gov The general trend observed was that derivatives bearing an amino group (-NH₂) at this position were more potent than those with hydroxyl (-OH) or methyl (-CH₃) groups. nih.gov This highlights the importance of hydrogen bond donating capabilities and the electronic nature of the substituent in modulating biological effects. Specifically, an amino derivative with a methoxy (B1213986) group on an adjacent aryl ring showed the highest antibacterial activity against several bacterial strains. nih.gov

These studies collectively underscore that modifications to the periphery of the thieno[2,3-b]thiophene core, including the nature and position of substituents, can significantly impact biological outcomes.

Table 1: Summary of Structure-Activity Relationship Findings for Thieno[2,3-b]thiophene and Related Scaffolds

Scaffold Modification Impact on Biological Activity Reference
Thieno[2,3-b]pyridine Replacement of CF₃ group Improved potency as hepatic gluconeogenesis inhibitors nih.govresearchgate.net
Thiophene-2-carboxamide Amino group at position-3 More potent antioxidant and antibacterial activity compared to hydroxyl or methyl groups nih.gov

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. This method is crucial for elucidating the mechanism of action of potential drugs by visualizing their interactions with specific amino acid residues.

Derivatives of the thieno[2,3-b]thiophene scaffold have been subjected to docking studies against a variety of biological targets to explain their observed inhibitory activities. In the context of antimicrobial activity, docking simulations showed that these derivatives can effectively bind to the active sites of dihydrofolate reductase (DHFR) from Candida albicans and rhomboid protease from Escherichia coli. mdpi.com The binding was characterized by a combination of hydrogen bonding, hydrophobic interactions, and Van der Waals forces with key residues such as Ile9, Glu32, Phe36, Ile112, and Tyr118 in the fungal DHFR enzyme. mdpi.com

For anticancer applications, thieno[2,3-b]thiophene derivatives were docked into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR), including both the wild-type (WT) and the T790M mutant. nih.gov The simulations revealed that these compounds could establish crucial interactions within the receptor's active site, explaining their potent inhibitory activity. nih.gov Similarly, thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related, were docked against DNA and the 3ERT protein, showing high binding affinities that support their potential as anticancer agents. wum.edu.pk

These simulations provide a molecular basis for the observed biological activities and guide further optimization of the ligand structure to enhance binding affinity and selectivity.

Table 2: Molecular Docking and Ligand-Receptor Interactions of Thieno[2,3-b]thiophene Derivatives

Derivative Class Target Protein(s) Key Interacting Residues Type of Interactions Reference
Thieno[2,3-b]thiophene C. albicans DHFR Ile9, Glu32, Phe36, Ile112, Tyr118 Hydrogen bonding, hydrophobic, Van der Waals mdpi.com
Thieno[2,3-b]thiophene E. coli Rhomboid Protease His150, Asn154, Ser201, His254 Hydrogen bonding, hydrophobic, Van der Waals mdpi.com
Thieno[2,3-b]thiophene EGFRWT, EGFRT790M Not specified Not specified nih.gov

Predictive Modeling of Biological Activity (e.g., PASS INET)

Predictive modeling tools, such as PASS (Prediction of Activity Spectra for Substances) INET, are used to forecast the likely biological activities of a chemical compound based on its structure. This in silico screening helps to prioritize compounds for further experimental testing.

A study involving newly synthesized derivatives of thieno[2,3-b]thiophene utilized PASS INET to predict their biological activity profiles. ekb.egekb.eg The software analyzes the compound's structure and compares it to a vast database of known biologically active substances to generate a list of potential activities with corresponding probabilities (Pa, probability to be active).

The predictions for the synthesized thieno[2,3-b]thiophene derivatives indicated a high probability for several types of biological activities. The most frequently predicted activities with a high Pa value included roles as oxidoreductase inhibitors, chemosensitizers, and inhibitors of cystinyl aminopeptidase (B13392206) and neurotransmitter uptake. ekb.egekb.eg Furthermore, activity as a large-conductance Ca-activated potassium channel activator was also predicted with high probability. ekb.egekb.eg One specific derivative was also predicted to be a Nicotinic acid receptor 1 agonist with a probability of 89%. ekb.eg These predictions offer a valuable roadmap for the future pharmacological evaluation of this class of compounds.

Table 3: PASS INET Predicted Biological Activities for Thieno[2,3-b]thiophene Derivatives

Predicted Biological Activity Probability to be Active (Pa) Reference
Oxidoreductase inhibitor High ekb.egekb.eg
Chemosensitizer High ekb.egekb.eg
Potassium channel large-conductance Ca-activated activator High ekb.egekb.eg
Cystinyl aminopeptidase inhibitor High ekb.egekb.eg
Neurotransmitter uptake inhibitor High ekb.egekb.eg

Biological and Medicinal Chemistry Applications of Thienothiophene Carboxylic Acid Derivatives

G Protein-Coupled Receptor (GPR) Modulation

Thienothiophene carboxylic acid derivatives have been identified as potent modulators of G protein-coupled receptors (GPCRs), a large family of integral membrane proteins involved in numerous physiological processes. Their activity, particularly as agonists for the orphan receptor GPR35, has been a subject of detailed investigation.

Agonist Activity of Thieno[3,2-b]thiophene-2-carboxylic acid Derivatives for GPR35

Screening of chemical libraries has successfully identified thieno[3,2-b]thiophene-2-carboxylic acid derivatives as a novel class of GPR35 agonists. acs.orgnih.gov One of the most potent compounds identified from this series is 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210), which exhibited an EC₅₀ of 63.7 ± 4.1 nM. acs.orgnih.gov This potency was found to be superior to that of zaprinast, a previously known GPR35 agonist. acs.orgnih.gov

Structure-activity relationship (SAR) studies have revealed that the carboxylic acid group on the thienothiophene backbone is critical for activating GPR35. acs.org The potency and agonist activity are also significantly influenced by substituents at the 3- and 6-positions of the thienothiophene ring system. acs.org For instance, replacing the methyl group at the 3-position with longer n-alkyl chains resulted in a reduction of both potency and efficacy. acs.org Furthermore, expanding the backbone from thieno[3,2-b]thiophene (B52689) to dithieno[3,2-b:2′,3′-d]thiophene also led to a decrease in potency. acs.org The agonist activity of these ligands was confirmed to be specific to GPR35 through various assays, including antagonist assays, receptor internalization, and β-arrestin translocation assays. acs.orgnih.govresearchgate.net

GPR35 Agonist Activity of Selected Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives

CompoundStructureEC₅₀ (nM)
YE210 (6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid)Br-C₁₀H₅S₂-COOH with a methyl group63.7 ± 4.1
Zaprinast (Reference Agonist)Known GPR35 AgonistLess potent than YE210

Elucidation of β-Arrestin Biased Agonism

Further investigation into the signaling pathways activated by these GPR35 agonists has revealed the potential for biased agonism. nih.gov Biased agonists are ligands that selectively activate certain downstream signaling pathways of a receptor over others. nih.govnih.gov In the context of GPCRs, this often refers to the preferential activation of either G protein-dependent signaling or β-arrestin-dependent signaling. youtube.com

Researchers have successfully optimized a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives to achieve β-arrestin-biased agonism for GPR35. nih.gov This work aimed to develop specific molecular probes to better understand the distinct biological and physiological roles of GPR35 signaling pathways. nih.gov Through these optimization efforts, specific compounds were identified that exhibited the highest efficacy for inducing β-arrestin translocation, a key step in the β-arrestin signaling cascade. nih.gov While some derivatives act as full agonists for both G-protein and β-arrestin pathways, others were found to be partial agonists in β-arrestin translocation assays, highlighting the tunability of the scaffold to achieve biased signaling. acs.org

Antimicrobial Activity Studies

Derivatives of thieno[2,3-b]thiophene (B1266192) have demonstrated significant potential as antimicrobial agents, exhibiting efficacy against a spectrum of both bacterial and fungal pathogens. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Certain synthesized thieno[2,3-b]thiophene derivatives have shown notable antibacterial activity. researchgate.netnih.gov One particularly effective compound, 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) (a derivative, hereafter referred to as compound 5d), was found to be equipotent to the standard drug Penicillin G against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net

Furthermore, the same compound displayed significant efficacy against Gram-negative strains. researchgate.netnih.gov It was reported to be more potent than the standard drug streptomycin in inhibiting the growth of Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.netnih.gov These findings underscore the potential of the thieno[2,3-b]thiophene scaffold as a basis for the development of new antibacterial agents with a broad spectrum of activity. nih.govfrontiersin.org

Antifungal Properties

In addition to their antibacterial effects, thieno[2,3-b]thiophene derivatives have been evaluated for their antifungal properties. researchgate.netnih.gov The aforementioned compound 5d showed promising results in this area as well. nih.gov It was found to be more potent than the standard antifungal drug Amphotericin B against the fungal strain Geotricum candidum. nih.govresearchgate.net Moreover, it demonstrated potency equal to that of Amphotericin B against Syncephalastrum racemosum. nih.govresearchgate.netnih.gov

Antimicrobial Profile of a Thieno[2,3-b]thiophene Derivative (Compound 5d)

Microorganism TypeStrainActivity Compared to Standard Drug
Gram-Positive BacteriaStaphylococcus aureusEquipotent to Penicillin G
Gram-Negative BacteriaPseudomonas aeruginosaMore potent than Streptomycin
Gram-Negative BacteriaEscherichia coliMore potent than Streptomycin
FungiGeotricum candidumMore potent than Amphotericin B
FungiSyncephalastrum racemosumEquipotent to Amphotericin B

Antineoplastic and Antitumor Potential

The thieno[2,3-b]thiophene core structure is recognized as a promising scaffold in the search for new anticancer agents. Various derivatives have been noted for their antiproliferative and antitumor activities. nih.govnih.gov Studies on related chemotypes, such as anthra[2,3-b]thiophene-2-carboxamides, have demonstrated high potency against a panel of human tumor cell lines. nih.gov These related compounds were shown to induce apoptotic cell death, characterized by the activation of caspases, DNA fragmentation, and a decrease in mitochondrial membrane potential. nih.gov

The inherent biological activities of thieno[2,3-b]thiophenes, including their antiproliferative effects, make them attractive candidates for further exploration in oncology. nih.gov The development of thienopyridine derivatives, a related class of compounds, has also shown promise in identifying lead compounds for optimization into potent anticancer agents through mechanisms such as Hsp90 inhibition. nih.gov The specific role and mechanisms of thieno[2,3-b]thiophene-2-carboxylic acid derivatives in cancer therapy remain an active area of research.

Cytotoxic Activity against Cancer Cell Lines

Thieno[2,3-b]thiophene derivatives and structurally related thieno[2,3-b]pyridines have demonstrated notable cytotoxic effects across a range of human cancer cell lines.

A novel series of thieno[2,3-b]pyridine (B153569) derivatives were synthesized and evaluated for their in vitro cytotoxicity against sensitive CCRF-CEM and multidrug-resistant CEM/ADR5000 leukemia cells. Among the synthesized compounds, compound 3b , which features a phenol moiety, displayed the most significant growth inhibitory activity. It exhibited IC50 values of 2.580 ± 0.550 µM against CCRF-CEM cells and 4.486 ± 0.286 µM against the multidrug-resistant CEM/ADR5000 cell line dntb.gov.ua.

In another study, a series of (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide derivatives were tested for their cytotoxic effects on the T24 bladder cancer cell line. The cytotoxicity was found to be both dose- and time-dependent. One of the derivatives, referred to as Inhibitor 8 , was the most effective, with an IC50 of 0.4041 µg/mL after 72 hours of treatment researchgate.net.

Furthermore, derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) were examined for their cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One particular derivative, compound 2 , was found to be 4.42 and 4.12 times more effective than the standard drug erlotinib in MCF-7 and A549 cells, respectively nih.gov.

A series of newly synthesized thiophene (B33073) and thienopyrimidine derivatives were also tested for their antiproliferative activity. Compound 13 showed remarkable activity against MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 34.04 µM and 45.62 µM, respectively nih.gov.

CompoundCancer Cell LineIC50 ValueReference
Compound 3bCCRF-CEM (Leukemia)2.580 ± 0.550 µM dntb.gov.ua
Compound 3bCEM/ADR5000 (Leukemia)4.486 ± 0.286 µM dntb.gov.ua
Inhibitor 8T24 (Bladder Cancer)0.4041 µg/mL (after 72h) researchgate.net
Compound 2MCF-7 (Breast Cancer)More effective than Erlotinib nih.gov
Compound 2A549 (Lung Cancer)More effective than Erlotinib nih.gov
Compound 13MDA-MB-231 (Breast Cancer)34.04 µM nih.gov
Compound 13HT-29 (Colon Cancer)45.62 µM nih.gov

Enzyme Inhibition Profiles

The therapeutic potential of thieno[2,3-b]thiophene derivatives is further underscored by their ability to inhibit specific enzymes that play crucial roles in various disease pathologies.

Alpha-Amylase Inhibition

A study on thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones revealed their potential as enzyme inhibitors. One derivative, compound (15a) , was found to inhibit alpha-amylase with an IC50 of 100 μg/mL semanticscholar.org.

Epidermal Growth Factor Receptor (EGFR) Tyrosinase Kinase Inhibition

Derivatives of the thieno[2,3-b]thiophene scaffold have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A series of derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile were synthesized and evaluated for their inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M). Compound 2 from this series was the most effective, with IC50 values of 0.28 ± 0.03 µM against EGFRWT and 5.02 ± 0.19 µM against EGFRT790M nih.govnih.gov. Other compounds in the series also showed significant activity. For instance, compounds 1 and 3 were more effective than the standard erlotinib against EGFRWT, with IC50 values of 0.29 µM for both nih.gov.

Another study on thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-ones also demonstrated EGFR tyrosinase kinase inhibition. Compound (15a) from this series showed an IC50 of 52.43 μg/mL for inhibiting EGFR Tyrosinase Kinase semanticscholar.org.

A series of novel 4-substituted-6,7,8,9-tetrahydro-5H-cyclohepta nih.govgoogle.comthieno[2,3-d]pyrimidine (B153573) derivatives were also synthesized and evaluated as dual EGFR and VEGFR-2 inhibitors. Compound 5f exhibited potent EGFR inhibitory activity, being 1.18-folds more potent than the reference standard erlotinib nih.govresearchgate.net.

CompoundEnzyme TargetIC50 ValueReference
Compound 2EGFRWT0.28 ± 0.03 µM nih.govnih.gov
Compound 2EGFRT790M5.02 ± 0.19 µM nih.govnih.gov
Compound 1EGFRWT0.29 µM nih.gov
Compound 3EGFRWT0.29 µM nih.gov
Compound (15a)EGFR Tyrosinase Kinase52.43 μg/mL semanticscholar.org
Compound 5fEGFR1.18-folds more potent than Erlotinib nih.govresearchgate.net

IκB Kinase (IKK) Complex Inhibition by Thieno[2,3-b]pyridine-2-carboxylic acid amides

Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds have been identified as useful inhibitors of the kinase activity of the IκB kinase (IKK) complex. These compounds are therefore considered to have potential in the treatment of IKK-mediated diseases, which include autoimmune diseases, inflammatory diseases, and malignancies nih.gov.

Transglutaminase (TGase) Inhibition

Thieno[2,3-d]pyrimidin-4-hydrazide derivatives have been identified as a lead structure for the inhibition of tissue transglutaminase (TGase-2) google.commdpi.com. This suggests that the thienopyrimidine scaffold is a promising starting point for the development of more potent and selective TGase inhibitors.

Thienothiophene Derivatives as PI3K and HIV Protease Inhibitors

The versatility of the thienothiophene scaffold extends to the inhibition of other critical enzymes such as Phosphoinositide 3-kinases (PI3Ks) and viral proteases.

PI3K Inhibition: A novel series of thienopyrimidine derivatives were discovered through rational design to be highly potent and selective PI3K inhibitors. These compounds demonstrated nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase. For instance, the replacement of a methoxyl group with a chlorine atom in the pyridine ring of one derivative led to a ten-fold enhancement in PI3Kα potency, achieving a subnanomolar IC50 value of 0.23 nM.

In a separate study, 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their in vitro PI3K inhibitory activity. Compound VIb , which has a 3-hydroxyphenyl substitution, showed the best activity against both PI3Kβ and PI3Kγ isoforms, with inhibitory activities of 72% and 84%, respectively google.com.

HIV Protease Inhibition: While the direct inhibitory activity of this compound on HIV protease is not extensively documented in the provided context, the broader class of heterocyclic compounds, including various thiophene derivatives, has been a cornerstone in the development of HIV protease inhibitors. These inhibitors often feature heterocyclic moieties in their core structure or side chains, which can enhance binding to the enzyme's active site through increased hydrogen bonding and better fit within hydrophobic pockets.

Compound Class/DerivativeEnzyme TargetActivity/IC50 ValueReference
Thienopyrimidine derivative (chlorine substituted)PI3Kα0.23 nM
Compound VIbPI3Kβ72% inhibition google.com
Compound VIbPI3Kγ84% inhibition google.com

Antioxidant Activity Investigations

Derivatives of thieno[2,3-b]thiophene have been identified as possessing notable antioxidant properties. Certain novel synthesized derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile were evaluated for their antioxidant capabilities using the 2,2-azinobis(3-ethyl-benzothiazoline-6-sulfonic acid)diammonium salt (ABTS) method. nih.govacs.org This assay measures the ability of a compound to scavenge the long-lived ABTS radical cation. nih.gov

The studies revealed that several compounds exhibited significant radical scavenging activity. nih.govacs.org For instance, compound 2 (structure not detailed in the source) demonstrated the highest activity, repressing radical scavenging by 78%. nih.gov Other derivatives also showed substantial, albeit lower, levels of antioxidant activity. nih.govacs.org These findings suggest that the thieno[2,3-b]thiophene core can be a valuable template for designing novel antioxidant agents. researchgate.net Further research has explored thienopyrimidine-based benzodiazepine derivatives, evaluating their potential using DPPH, NO, and H2O2 radical scavenging methods. connectjournals.com

Antioxidant Activity of Thieno[2,3-b]thiophene Derivatives

CompoundRadical Scavenging Activity (%)Assay Method
Compound 278%ABTS
Compound 570%ABTS
Compound 364%ABTS
Compounds 1, 4, 6, 739-49%ABTS

Nucleic Acid Interactions and Binding Studies

The interaction of thieno[2,3-b]thiophene derivatives with nucleic acids has been a key area of investigation, particularly for their potential as anticancer agents. nih.govresearchgate.net Studies on N,N-dimethylaminopropyl- and 2-imidazolinyl-substituted derivatives of thieno[2,3-b]thienylcarboxanilides and their cyclized quinolone analogues have shed light on their mechanism of action. nih.gov

Certain carboxanilides and quinolones derived from the thieno[2,3-b]thiophene scaffold were evaluated for their DNA binding capabilities and their ability to inhibit topoisomerases I and II. nih.gov Research has shown that cyclic derivatives, such as benzo[b]thieno[2,3-c]quinolones, can bind strongly to double-stranded DNA and RNA through an intercalative mode. acs.org In contrast, their "acyclic" carboxanilide precursors tend to exhibit weaker, non-intercalative binding. acs.org These differences in DNA interaction correlate with their antitumor activity, suggesting that the ability to intercalate into DNA and "poison" topoisomerases is a potential mechanism of action for these compounds. nih.govacs.org

Nucleic Acid Interactions of Thieno[2,3-b]thiophene Derivatives

Compound ClassMode of InteractionPotential Mechanism of Action
Thieno[2,3-b]thienylcarboxanilidesWeak, non-intercalative bindingTopoisomerase Inhibition
Benzo[b]thieno[2,3-c]quinolonesStrong, intercalative binding with ds-DNA/RNATopoisomerase "poisoning"

Other Pharmacological Activities of Thienothiophene Derivatives

The structural versatility of the thieno[2,3-b]thiophene core has led to the discovery of a wide array of other pharmacological activities. ekb.egresearchgate.netnih.gov

Anti-inflammatory: Thiophene-based compounds, including thieno[2,3-b]thiophene derivatives, are recognized for their anti-inflammatory properties. mdpi.com Some thienopyrimidine derivatives have been screened for their anti-inflammatory effects, with certain compounds showing significant activity. nih.gov The mechanism for some thiophene derivatives involves the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com

Anti-glaucoma: A significant application has been found in ophthalmology, specifically in the development of anti-glaucoma agents. nih.gov A series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides were developed as potent, topically active ocular hypotensive agents. nih.gov These compounds function as carbonic anhydrase inhibitors, and their structures were optimized to enhance water solubility and reduce pigment binding in the iris. The compound 5-[[(methoxyethyl)[(methoxyethyl)ethyl] amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide hydrochloride was identified as a particularly effective agent in glaucoma models. nih.gov

Antiviral: The antiviral potential of this class of compounds has also been explored. nih.gov Specifically, novel 4-(phenylamino)thieno[2,3-b]pyridine-5-carboxylate derivatives were synthesized and tested for activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net One of the synthesized compounds demonstrated a notable inhibitory activity of over 86% at a concentration of 50 μΜ, highlighting the promise of this scaffold in developing new antiviral therapies. researchgate.net

Antiplatelet Aggregation: Thieno[2,3-b]pyridine derivatives have been identified as powerful anti-platelet drugs. nih.govnih.gov These compounds inhibit platelet activation and aggregation by targeting the P2Y12 receptor. nih.govfiocruz.br In in-vitro studies, six different thieno[2,3-b]pyridine derivatives demonstrated significant effects on both platelet activation and aggregation, with some showing greater activity than the widely used drug clopidogrel. nih.govfiocruz.br These derivatives also exhibited a synergistic effect when combined with aspirin. nih.gov

Antiepileptic: Research into related benzothiophene structures has indicated potential for antiseizure applications. A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated, showing promise as potent anticonvulsant agents in preclinical models. mdpi.com While these are not thieno[2,3-b]thiophene derivatives, the findings suggest that the broader class of fused thiophene systems is of interest for developing antiepileptic drugs. mdpi.com

Materials Science and Organic Electronics Applications of Thienothiophene Carboxylic Acid Derivatives

Organic Semiconductor Development

Derivatives of thieno[2,3-b]thiophene (B1266192) serve as a critical component in the design of novel organic semiconductors. The fusion of two thiophene (B33073) rings creates a stable, co-planar scaffold that can be incorporated into small molecules or polymeric backbones to enhance electronic performance. This structural motif is instrumental in developing materials for next-generation electronic devices.

Application in Organic Photovoltaics (OPVs)

While the thieno[3,2-b] and thieno[3,4-b] isomers have been more extensively studied, the thieno[2,3-b]thiophene core is also a promising component for OPV materials. Polymers incorporating the thieno[2,3-b]thiophene unit have been synthesized and characterized to evaluate their optical and electronic properties. These polymers demonstrate low oxidation potentials, a crucial characteristic for donor materials in OPV active layers. The specific carboxylic acid functional group can be used to tune the material's energy levels and improve interfacial contact with other layers in the solar cell device.

Design for Organic Field-Effect Transistors (OFETs) and Thin-Film Transistors (TFTs)

The thieno[2,3-b]thiophene scaffold has been successfully integrated into high-performance polymers for OFETs and TFTs. A key design strategy involves incorporating the thieno[2,3-b]thiophene unit into a polythiophene backbone, coupling it at the 2,5-positions. This specific linkage creates a planar backbone conformation, which is essential for preserving the close intermolecular π-π stacking distances required for efficient charge transport.

Solution-processable polymers based on this design have been used as the active semiconducting layer in TFTs, demonstrating excellent performance and remarkable stability under ambient conditions. These devices exhibit high charge carrier mobilities and can operate for several months in air without the need for encapsulation. For instance, OFETs based on a polymer incorporating benzo[b]thieno[2,3-b]thiophene have shown excellent field-effect performance with mobilities of 0.46 cm² V⁻¹ s⁻¹ and high on/off current ratios exceeding 10⁷. Another derivative, used in a polymeric backbone, achieved high hole mobility when deposited along silane self-assembled monolayers.

OFET Performance of Thieno[2,3-b]thiophene-based Polymers
Polymer StructureSubstrate/DielectricHole Mobility (μ) [cm²/Vs]On/Off RatioNotes
Poly(thieno[2,3-b]thiophene-co-bithiophene)Si/SiO₂up to 0.15> 10⁵Device stable for months in air without encapsulation. nih.govnih.gov
Benzothieno[2,3-b]thiophene Derivative (BTTB)Not specified0.46> 10⁷Demonstrates promise for optoelectronic devices. semanticscholar.org

Engineering of Conjugated Organic Materials with Enhanced Charge Carrier Mobility

A novel design methodology for creating stable aromatic polymers with well-defined conjugation lengths involves using the fused heterocycle thieno[2,3-b]thiophene. When this unit is coupled into a polymer backbone at its non-conjugating 2,5-positions, it introduces a cross-conjugated double bond. This structural feature disfavors full π-electron delocalization along the polymer chain, which has two significant and beneficial effects.

First, it leads to a high ionization potential (5.3 eV for a copolymer with 4,4-dialkyl 2,2-bithiophenes, compared to 4.8 eV for P3HT), which contributes to the material's enhanced stability in air. Second, despite the interruption in conjugation, the planar structure is maintained, allowing for the close intermolecular packing necessary for charge hopping. This approach successfully produces polymers that exhibit both good charge carrier mobility (up to 0.15 cm²/V·s) and excellent stability to ambient air and light, without the reduction in mobility that might be expected from breaking conjugation. nih.govnih.gov

Dye-Sensitized Solar Cells (DSSCs)

While less common than its isomers, derivatives of the thieno[2,3-b]thiophene core have been engineered for use in DSSCs. Specifically, the thieno[2,3-b]indole system, a direct derivative, has been employed as the electron-donating component in novel "push-pull" dyes. These dyes are critical for light absorption and subsequent electron injection into the semiconductor electrode of the solar cell.

Thienothiophene as a π-Spacer and Anchoring Group in Push-Pull Dyes

In the design of organic dyes for DSSCs, a common architecture is the donor-π-acceptor (D-π-A) or "push-pull" structure. This design facilitates intramolecular charge transfer upon photoexcitation. In this context, derivatives like thieno[2,3-b]indole serve as the electron donor (the "push" component). This donor is connected via a conjugated π-bridge (or π-spacer), often a thiophene unit, to an electron-accepting fragment that also serves to anchor the dye to the TiO₂ semiconductor surface. researchgate.net For these dyes, a 2-cyanoacrylic acid moiety typically functions as both the electron acceptor and the anchoring group (the "pull" component). researchgate.net The thieno[2,3-b]indole unit provides a strong electron-donating core, and its energy levels are suitably located to ensure efficient electron injection and dye regeneration processes within the solar cell. researchgate.net

Optimization of Photovoltaic Performance and Light Harvesting

The performance of DSSCs using thieno[2,3-b]indole-based dyes has been optimized through structural tuning. These dyes demonstrate strong light-harvesting capabilities in the visible region of the solar spectrum. researchgate.net Research has shown that modifying the dye's structure, for example by introducing longer alkyl chains onto the nitrogen atom of the indole ring system, can suppress the aggregation of dye molecules on the TiO₂ surface and lead to a significant increase in the power conversion efficiency (PCE). researchgate.net

A DSSC fabricated using the dye 2-cyano-3-{5-[8-(2-ethylhexyl)-8H-thieno[2,3-b]indol-2-yl]thiophen-2-yl}acrylic acid achieved a power conversion efficiency of up to 6.3%. researchgate.net This performance highlights that thieno[2,3-b]thiophene-based derivatives are promising candidates for creating efficient organic dyes for DSSCs. researchgate.net

Photovoltaic Performance of a DSSC with a Thieno[2,3-b]indole-based Dye
Dye NamePower Conversion Efficiency (PCE) [%]Short-Circuit Current Density (Jsc) [mA/cm²]Open-Circuit Voltage (Voc) [V]Fill Factor (FF) [%]
2-cyano-3-{5-[8-(2-ethylhexyl)-8H-thieno[2,3-b]indol-2-yl]thiophen-2-yl}acrylic acid (IK 3)6.319.00.5956.4

Data obtained under simulated AM 1.5 G irradiation (100 mW cm⁻²). researchgate.net

Luminescent and Smart Materials

The thienothiophene core is a key component in the design of novel luminescent and environmentally responsive "smart" materials. By modifying the thieno[2,3-b]thiophene-2-carboxylic acid scaffold, researchers can fine-tune the electronic and photophysical properties to achieve desired behaviors, such as aggregation-induced emission and chromism in response to external stimuli.

While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state, materials exhibiting aggregation-induced emission (AIE) show the opposite effect. These "AIEgens" are non-emissive or weakly fluorescent when dissolved but become highly luminescent upon aggregation. nih.gov This phenomenon is often attributed to the restriction of intramolecular motion in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels.

Compound System Key Structural Feature Observed AIE Property Potential Application
TPE-ThienothiopheneTetraphenylethylene (TPE) units attached to a thienothiophene core.Strong fluorescence in the aggregated or solid state due to restricted intramolecular rotation of TPE units.Organic Light-Emitting Diodes (OLEDs), Chemical Sensors
Thieno[3,2-b]thiophene (B52689) S,S-dioxideOxidation of the thiophene sulfur atoms.Establishes a new AIE system with high solid-state emission efficiency. dntb.gov.uaLuminescent materials, Optoelectronics
DMB-TT-TPADonor-π-acceptor system with triphenylamine (donor) and dimesitylboron (acceptor) linked by thieno[3,2-b]thiophene.High fluorescence quantum yields in both solid-state (41%) and solution (86%). beilstein-journals.orgSolution-processed OLEDs

Smart materials can change their properties in response to external stimuli. Piezochromic materials exhibit a change in color or fluorescence upon the application of mechanical force, while acidochromic (or halochromic) materials respond to changes in pH. These properties are highly desirable for applications in mechanosensors, security inks, and environmental monitoring.

The phenomenon of mechanofluorochromism, a change in fluorescence color or intensity due to mechanical stimuli like grinding or shearing, is closely related to piezochromism and is frequently observed in molecules with AIE characteristics. rsc.orgresearchgate.net The changes in fluorescence are typically due to alterations in the molecular packing arrangement, transitioning between crystalline and amorphous states, each with distinct emission properties. While specific studies on the piezochromic and acidochromic properties of this compound are not extensively detailed, derivatives of the broader thienothiophene family are known to exhibit photochromic behavior, where light induces a reversible change between two forms with different absorption spectra. rsc.org This suggests that the rigid thienothiophene scaffold is a suitable platform for developing various chromic materials.

Fluorescent probes are indispensable tools in modern biology and medicine, allowing for the visualization of specific ions, molecules, or cellular structures in real-time. nih.govnih.gov The design of an effective probe often involves three key components: a fluorophore (the signaling unit), a receptor (the recognition unit), and a linker.

This compound is an excellent candidate for the fluorophore component or as a building block for creating more complex fluorescent systems. Its carboxylic acid group provides a convenient attachment point for linking to specific recognition units (e.g., ligands that bind to metal ions or specific proteins). The rigid, conjugated thienothiophene core can provide a stable and bright fluorescent signal. For instance, a novel fluorescent chemosensor based on a thieno[2,3-b]thiophene derivative carrying oxazoline groups was designed for the selective detection of dichromate anions. rsc.org Similarly, probes based on the related thieno[3,2-b]thiophene fused with BODIPY have been developed for detecting copper ions in living cells. researchgate.net The development of these probes relies on modulating the fluorescence properties through mechanisms like Photoinduced Electron Transfer (PeT), where the binding of the target analyte to the receptor alters the electronic properties of the system, "switching" the fluorescence on or off. nih.gov

Liquid Crystalline Systems and Mesogenic Behavior of Thieno[3,2-b]thiophene-2-carboxylate esters

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. Molecules that form liquid crystal phases are known as mesogens. The thieno[3,2-b]thiophene core, an isomer of thieno[2,3-b]thiophene, has been identified as a highly effective component in the design of new liquid crystalline materials. tandfonline.comtandfonline.com Its high polarizability, structural rigidity, and linear geometry when substituted at the 2- and 5-positions contribute to the thermal stability of mesophases. tandfonline.com

The synthesis of mesogens based on thieno[3,2-b]thiophene-2-carboxylate esters has been a subject of significant research. In these systems, the thienothiophene carboxylate unit forms the rigid core of the mesogen, while flexible alkyl chains are typically attached to induce liquid crystalline behavior. Studies on a family of alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylates revealed that these materials exhibit stable enantiotropic smectic A (SmA) phases. tandfonline.comtandfonline.com The melting points and transition temperatures for these compounds were found to be significantly higher than their analogous phenyl-based counterparts, highlighting the superior ability of the thienothiophene core to promote mesogenic behavior. tandfonline.com

Compound Alkyl Chain (R) Melting Point (°C) SmA to Isotropic Transition (°C)
Alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylateEthyl148.1163.6
Alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylatePropyl126.9158.4
Alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylateButyl120.5155.8
Alkyl 5-(4-hexyloxyphenyl)thieno[3,2-b]thiophene-2-carboxylatePentyl115.3150.1

Data sourced from Gipson et al. tandfonline.com

The incorporation of the thienothiophene unit not only enhances thermal stability but also influences the electronic properties of these materials, making them promising candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where the ordered alignment within the mesophase can facilitate efficient charge transport. tandfonline.comresearchgate.net

Future Research Directions and Unexplored Avenues

Advancements in Sustainable and Efficient Synthetic Methodologies

The development of environmentally benign and resource-efficient synthetic routes is a cornerstone of modern chemical research. For thieno[2,3-b]thiophene-2-carboxylic acid and its derivatives, future efforts will likely concentrate on minimizing waste, reducing energy consumption, and avoiding hazardous reagents.

One significant advancement is the adoption of microwave-assisted synthesis. This technique has been successfully employed for the creation of novel derivatives of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938). nih.gov Microwave irradiation often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. Further exploration in this area could adapt microwave-assisted protocols for the direct synthesis and functionalization of the carboxylic acid parent compound, potentially under solvent-free conditions, aligning with the principles of green chemistry. nih.gov

Rational Design of this compound Derivatives with Tailored Biological and Material Properties

The rigid thieno[2,3-b]thiophene (B1266192) framework is an ideal scaffold for rational drug and materials design, where specific substituents can be introduced to fine-tune properties.

Biological Properties: Derivatives of the thieno[2,3-b]thiophene core have been rationally designed to target specific biological pathways. A notable area of investigation is in cancer therapy, where derivatives have been developed as potent inhibitors of the epidermal growth factor receptor (EGFR). nih.gov By modifying the core structure, researchers have created compounds that inhibit both the wild-type (EGFRWT) and the drug-resistant T790M mutant (EGFRT790M) forms of the enzyme. nih.gov Similarly, other derivatives have been synthesized and found to be potent inhibitors of enzymes such as β-glucuronidase and α-glucosidase. mdpi.com The future in this domain lies in using structure-activity relationship (SAR) studies to guide the synthesis of next-generation derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Table 1: Selected Biological Activities of Thieno[2,3-b]thiophene Derivatives

Derivative Class Biological Target Key Findings Reference
Pyrimido[4″,3″:4′,5′]thieno[3′,2′:4,5]thieno[3,2-d]pyrimidines EGFRWT & EGFRT790M Certain derivatives showed more potent inhibition of both enzyme forms than the standard drug erlotinib. nih.gov
Bis-heterocycles containing Thieno[2,3-b]thiophene β-glucuronidase Some compounds exhibited potent inhibition, with IC50 values significantly lower than the standard D-Saccharic acid 1,4-lactone. mdpi.com
Bis-heterocycles containing Thieno[2,3-b]thiophene α-glucosidase Derivatives were identified as potent inhibitors compared to the standard drug acarbose. mdpi.com

Material Properties: In materials science, the thieno[2,3-b]thiophene moiety is valued for its electronic properties. nih.gov It has been incorporated as a key component in novel polymers and small molecules for optoelectronic applications. researchgate.net A significant area of future research is its use as an electron-donor unit in materials for organic photovoltaics. For instance, covalently linked thieno[2,3-b]thiophene-fullerene dyads have been synthesized and studied. These materials are designed to facilitate photo-induced charge transfer, a critical process in solar energy conversion. rsc.org Future design strategies will focus on modifying the carboxylic acid group to improve processability, optimize energy level alignment with acceptor materials, and enhance the thermal stability and charge carrier mobility of organic electronic devices. nih.govresearchgate.net

Deeper Mechanistic Understanding of Biological Interactions

While many derivatives have shown promising biological activity, a detailed mechanistic understanding at the molecular level is often the next frontier. For derivatives targeting EGFR, for example, initial inhibitory activity has been quantified using assays like the homogeneous time-resolved fluorescence (HTRF) method. nih.gov The next step involves elucidating the precise binding mode within the ATP-binding pocket of the kinase. High-resolution co-crystal structures or advanced molecular modeling could reveal key hydrogen bonds, hydrophobic interactions, and conformational changes, providing a blueprint for designing even more effective inhibitors.

Similarly, for compounds that inhibit enzymes like β-glucuronidase, future research should aim to understand the specific interactions with the enzyme's active site. mdpi.comresearchgate.net This deeper knowledge is crucial for explaining the observed structure-activity relationships and for rationally overcoming challenges such as off-target effects or the development of resistance.

Exploration of Emerging Applications in Interdisciplinary Fields

The unique properties of the thieno[2,3-b]thiophene core make it a candidate for applications beyond its traditional roles. The fusion of this scaffold with other functional molecules could lead to novel applications in interdisciplinary fields.

Organic Electronics: The inherent stability and electronic characteristics of the thieno[2,3-b]thiophene system are being leveraged in the development of semiconductors for organic field-effect transistors (OFETs). researchgate.net

Photovoltaics: Its role as an electron-rich donor makes it a promising component for organic solar cells, particularly when paired with acceptor molecules like fullerenes. rsc.org

Pharmacophores: The rigid, planar structure serves as an excellent scaffold for the synthesis of complex bis-heterocycles, creating novel pharmacophores with unique three-dimensional arrangements of functional groups for biological screening. nih.govmdpi.com

Future work could explore its use in chemosensors, where binding of an analyte to a derivative of the carboxylic acid could induce a measurable change in fluorescence or electronic conductivity. Another avenue is the development of new conjugated polymers incorporating the this compound monomer for applications in light-emitting diodes (LEDs) or electrochromic devices.

Synergistic Integration of Experimental and Computational Research

The convergence of experimental synthesis and computational modeling is accelerating the discovery and optimization of new molecules. For the this compound family, this synergy is particularly impactful.

Predicting Bioactivity: Computational tools like PASS (Prediction of Activity Spectra for Substances) have been used to predict the biological activity spectra of newly synthesized thieno[2,3-b]thiophene derivatives. This approach allows researchers to prioritize which compounds to advance for further in-vitro testing for activities such as oxidoreductase inhibition or chemosensitization. ekb.eg

Elucidating Mechanisms: Molecular docking is a powerful tool used to predict and analyze the binding of thieno[2,3-b]thiophene derivatives to their biological targets. In the case of EGFR inhibitors, docking studies have been performed to understand their mechanism of action and rationalize their observed inhibitory potency. nih.gov

Characterizing Properties: Computational studies are also employed to calculate the geometric and electronic properties of novel derivatives. These calculations provide insights into parameters like hyperpolarizability, chemical hardness, and electronic chemical potential, which are crucial for understanding the molecule's stability and reactivity and for designing materials with specific electronic characteristics. researchgate.net

The future of research on this compound will undoubtedly involve a tighter feedback loop between in silico design and prediction and in vitro/in vivo experimental validation. This integrated approach will enable a more rapid and rational exploration of the vast chemical space accessible from the this compound core, leading to the development of molecules with precisely tailored properties for a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for Thieno[2,3-b]thiophene-2-carboxylic acid, and how is its purity validated?

this compound is typically synthesized via cyclization reactions starting from thiophene-2-carboxylic acid derivatives. For example, fused heterocycles like thieno[3,4-b]thiophene can be synthesized using thiophene-2-carboxylic acid as a precursor under controlled conditions involving acid catalysis or thermal activation . Purity validation employs techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight verification . X-ray crystallography is also used to resolve crystal structures, as demonstrated in studies of related thieno-thiophene derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Handling requires strict adherence to safety protocols:

  • Use nitrile or neoprene gloves to prevent skin contact, as the compound may cause irritation (H315/H319 hazards) .
  • Work in a fume hood with adequate ventilation to avoid inhalation of dust (H335 hazard) .
  • Avoid incompatible materials such as strong oxidizing agents, bases, or acids to prevent hazardous reactions (e.g., decomposition into sulfur oxides) .
  • Store in tightly sealed containers away from moisture and light to maintain stability .

Q. How are the physicochemical properties (e.g., solubility, thermal stability) of this compound determined experimentally?

  • Solubility : Tested in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) via gravimetric or spectrophotometric methods .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures (reported boiling point: ~389°C) and phase transitions .
  • Density and Vapor Pressure : Determined using pycnometry and gas chromatography-headspace analysis, respectively .

Advanced Research Questions

Q. What strategies are used to functionalize this compound for enhanced biological activity, and how are these derivatives screened?

Functionalization often involves introducing substituents (e.g., cyano, amidino groups) at the 3- or 5-positions to modulate electronic properties and bioactivity. For example, carboxanilide derivatives are synthesized via coupling reactions with aniline derivatives under peptide-coupling conditions (e.g., EDC/HOBt) . Biological screening includes:

  • DNA Binding Assays : UV-Vis titration or fluorescence quenching to assess intercalation or groove-binding .
  • Antitumor Evaluation : In vitro cytotoxicity testing against cancer cell lines (e.g., HeLa, MCF-7) using MTT or SRB assays .

Q. In organic electronics, how does the incorporation of this compound derivatives affect charge transport properties in thin-film transistors?

Derivatives of thieno-thiophene are incorporated into π-conjugated polymers to reduce band gaps (e.g., ~1.5–2.0 eV), enhancing charge carrier mobility. Performance metrics include:

  • Mobility Measurement : Using field-effect transistor (FET) configurations to calculate hole/electron mobility .
  • Morphology Optimization : Vacuum deposition or spin-coating to achieve crystalline films, as structural order directly impacts conductivity .

Q. How do researchers address discrepancies in reported biological activities of thieno[2,3-b]thiophene derivatives across different studies?

Contradictions arise due to variations in derivative structures, assay conditions, or cell lines. Mitigation strategies include:

  • Standardized Protocols : Replicating studies under controlled conditions (e.g., identical cell lines, incubation times) .
  • Structure-Activity Relationship (SAR) Analysis : Computational modeling (e.g., DFT, molecular docking) to identify critical functional groups .
  • Meta-Analysis : Aggregating data from multiple studies to identify trends in bioactivity .

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Reactant of Route 1
Thieno[2,3-b]thiophene-2-carboxylic acid
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Reactant of Route 2
Thieno[2,3-b]thiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.